10-Fluorodecanoic acid

Description

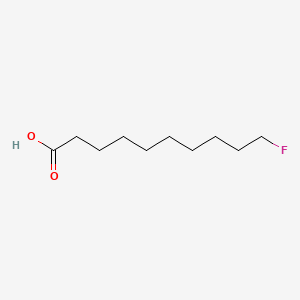

Structure

3D Structure

Properties

IUPAC Name |

10-fluorodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJHQFGNWFLQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187036 | |

| Record name | Decanoic acid, 10-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-59-8 | |

| Record name | Decanoic acid, 10-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 10-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 10 Fluorodecanoic Acid and Its Analogues

Novel Synthetic Routes and Strategies

The preparation of 10-fluorodecanoic acid can be achieved through various synthetic pathways, often involving the introduction of the fluorine atom at a key step. One widely cited method begins with methyl 10-hydroxydecanoate. This process involves a two-step sequence: fluorination of the hydroxyl group followed by hydrolysis of the methyl ester to yield the desired carboxylic acid.

A notable fluorination strategy employs nonafluorobutanesulfonyl fluoride (B91410) (NfF) in tetrahydrofuran (B95107) (THF) with triethylamine (B128534) tris(hydrogen fluoride) acting as both a base and the fluoride source. This reaction efficiently substitutes the hydroxyl group with fluorine. The subsequent hydrolysis of the intermediate, methyl 10-fluorodecanoate, is typically carried out under basic conditions, for instance, using sodium hydroxide (B78521) in a methanol (B129727)/water mixture, to afford this compound in high purity.

Another established route involves the oxidation of 11-fluoroundecanol. This method leverages a longer carbon chain precursor where the terminal fluorine is already in place. The alcohol is oxidized to the corresponding carboxylic acid, resulting in the formation of this compound.

More contemporary approaches to the synthesis of fluorinated organic molecules include electrochemical methods. The Kolbe electrolysis of perfluorocarboxylic acids in the presence of sodium bromide in an acetonitrile-water medium has been shown to produce perfluoroalkyl bromides. fluorine1.ru While this specific example relates to perfluorinated compounds, the underlying principles of electrochemical synthesis offer potential avenues for the formation of terminally fluorinated acids like this compound. Furthermore, the electrochemical fluorinative α-cleavage of cyclic ketones has been reported as a method for synthesizing fluorocarboxylic acid esters, suggesting another potential, albeit less direct, synthetic strategy. hokudai.ac.jp

Photochemical methods also present novel strategies. For instance, visible-light-induced hydromono- and difluoroalkylations of alkenes with α-fluoro carboxylic acids have been developed. bohrium.com While focused on α-fluorination, these light-mediated, metal-free approaches highlight the expanding toolkit available for C-F bond formation that could potentially be adapted for ω-fluorination. A photosensitized unstrained C–C bond activation followed by directed monofluorination has also been demonstrated, which can yield ω-fluoro carboxylic acids from cyclic precursors. rsc.org

Targeted Derivatization for Academic Applications

The unique properties of this compound, conferred by the terminal fluorine atom, make it an attractive scaffold for the synthesis of specialized molecular probes for academic research, particularly in the study of metabolic pathways and enzyme inhibition.

A significant area of application is in the development of radiolabeled tracers for Positron Emission Tomography (PET). For example, ω-radiofluorinated analogues of polyunsaturated fatty acids have been synthesized to monitor their uptake and kinetics in the brain. acs.org A relevant example is the synthesis of 22-[¹⁸F]fluorodocosahexaenoic acid (22-[¹⁸F]FDHA), a PET probe for imaging docosahexaenoic acid (DHA) uptake. The synthesis involves the radiofluorination of a tosylate precursor. acs.org This highlights a key application for terminally fluorinated fatty acids like this compound, where the fluorine atom can be replaced with its radioactive isotope, ¹⁸F, to create imaging agents. The non-radiolabeled version, 22-FDHA, was obtained by hydrolysis of the corresponding ester with lithium hydroxide. acs.org

Derivatives of this compound are also synthesized to study enzyme inhibition. The fluorine atom can significantly alter the metabolic fate of the fatty acid, often leading to inhibitory effects on enzymes involved in fatty acid metabolism. For instance, fluoromethylated derivatives of carnitine biosynthesis intermediates have been synthesized to probe these pathways using ¹⁹F NMR and LC-MS analyses. rsc.org The synthesis of these probes allows for detailed investigation of enzymatic processes. While not directly this compound, the synthesis of fluorinated analogues of L-carnitine, such as through the reaction of ethyl (+)-(R)-4-chloro-3-hydroxybutyrate with trimethylamine, demonstrates the creation of modified biomolecules for studying metabolic transport systems. google.comnih.gov

Esterification is another common derivatization. For example, the esterification of this compound with 2-fluoroethanol (B46154) yields 10-fluoro-, 2-fluoroethyl ester, a compound with altered biological properties that can be explored in various biomedical applications. psu.edu

Unconventional Chemical Transformations Involving this compound

Beyond standard derivatization of the carboxyl group, this compound and its analogues can participate in more unconventional chemical transformations, offering pathways to novel molecular architectures.

One of the more intriguing transformations is intramolecular fluorocyclization. While not involving this compound directly as the starting material, the cyclization of unsaturated carboxylic acids using hypervalent fluoroiodane reagents provides a powerful method for creating fluorinated lactones. psu.edunih.gov This type of reaction, which can incorporate cyclization, aryl migration, and fluorination in a single step, demonstrates the potential for complex transformations involving a fluorinated carbon chain. psu.edunih.gov Density functional theory (DFT) studies have shown that the selectivity of these fluorocyclizations (i.e., whether a 5-exo or 6-endo product is formed) is dependent on the reaction mechanism, which is influenced by the pKa of the substrate's functional group. nih.govfrontiersin.org

Electrochemical methods can also lead to unconventional transformations. As mentioned, the electrolysis of perfluorocarboxylic acids in the presence of bromide can lead to the formation of perfluoroalkyl bromides, a departure from the expected Kolbe dimerization product. fluorine1.ru This suggests that under specific conditions, the carboxyl group can be replaced, offering a synthetic handle for further transformations. Additionally, this compound has been shown to undergo unsymmetrical coupling reactions in the presence of other acids during Kolbe electrolysis. researchgate.net

The reactivity of the terminal fluorine atom itself is also a point of interest. While the C-F bond is generally strong, nucleophilic substitution can be achieved under certain conditions. For instance, reactions with nucleophiles like amines or thiols have been suggested, although they may require forcing conditions.

Finally, photochemical reactions offer a frontier for unconventional transformations. While specific examples involving this compound are not abundant in the literature, the development of photocatalytic methods for C-F bond formation and C-C bond activation opens up possibilities for novel reactions. bohrium.comrsc.org For example, the photosensitized opening of cyclic acetals to yield ω-fluoro carboxylic acids demonstrates a creative approach to installing the terminal fluorine atom. rsc.org

Biological Activity and Molecular Mechanisms of 10 Fluorodecanoic Acid

Interactions with Biological Macromolecules and Cellular Components

The biological activity of 10-fluorodecanoic acid is rooted in its interactions with various cellular components and macromolecules, such as proteins and lipids. nih.govasbmb.org The presence of the highly electronegative fluorine atom at the terminus of the hydrocarbon chain alters the molecule's electronic distribution and steric profile, which can influence its binding to enzymes and receptors. As a fatty acid, this compound possesses surfactant-like properties, suggesting its potential to engage in hydrophobic and electrostatic interactions that are critical for the structure and function of many biological macromolecules. nih.gov

Fluorinated fatty acids are known to be incorporated into cellular lipid structures, potentially altering membrane fluidity and function. While specific studies on this compound's direct effects on membrane properties are not extensively detailed, the behavior of similar fluorinated compounds suggests that such interactions are a plausible component of its biological activity. The integration of these artificial fatty acids can influence the function of membrane-bound proteins and signaling pathways.

Enzymatic Inhibition and Substrate Activity

This compound can function as both a substrate and a modulator of various enzymes, particularly those involved in lipid metabolism. ontosight.aiontosight.ai Its structural similarity to endogenous fatty acids allows it to enter metabolic pathways, where the presence of the terminal fluorine atom dictates its ultimate fate and effect.

This compound is processed by the mitochondrial β-oxidation pathway, the primary route for fatty acid catabolism. Fatty acids are sequentially broken down into two-carbon acetyl-CoA units. For an even-numbered carbon chain fatty acid like this compound (C10), this process proceeds through several cycles. The terminal fluorine atom does not impede the initial enzymatic steps.

However, after four cycles of β-oxidation, this compound is ultimately converted into fluoroacetyl-CoA. Fluoroacetyl-CoA is then further metabolized to fluoroacetate (B1212596). taylorandfrancis.commmsl.cz Fluoroacetate is a potent toxin because it enters the Krebs cycle (citric acid cycle) by condensing with oxaloacetate to form fluorocitrate. mmsl.cz Fluorocitrate then acts as a powerful inhibitor of aconitase, a key enzyme in the Krebs cycle, leading to a disruption of cellular energy production (ATP synthesis). This metabolic conversion, sometimes termed "lethal synthesis," is a primary mechanism of its biological effect. mmsl.cz Studies on related ω-fluorinated fatty acids with an even number of carbons have consistently shown this pathway leads to the formation of the toxic fluoroacetate. taylorandfrancis.com

The metabolism of fluorinated fatty acids can also affect the expression and activity of key enzymes. For instance, studies in mice lacking the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism, showed altered constitutive expression of several mitochondrial fatty acid metabolizing enzymes, indicating the complex regulatory effects these fatty acids can have on metabolic gene programs. nih.gov

Beyond its role in catabolic pathways, this compound has been identified as a substrate for other classes of enzymes, notably the sirtuins. Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in regulating metabolism, stress responses, and aging. aacrjournals.orgresearchgate.netnih.gov While initially characterized as histone deacetylases, many sirtuins, including SIRT2, are now known to remove longer-chain fatty acyl groups from lysine (B10760008) residues on protein substrates. nih.govresearchgate.net

Research into the structure-activity relationship of SIRT2 has shown that it can efficiently cleave various fatty acyl groups. In studies to identify optimal substrates for developing PET imaging radiotracers, this compound was tested for its suitability as a SIRT2 substrate. aacrjournals.orgresearchgate.net The results demonstrated that SIRT2 can recognize and cleave the 10-fluorodecanoyl group from a lysine residue. springermedizin.de

However, its efficiency as a substrate is lower than that of other fatty acids. Kinetic analysis revealed that myristoyl (a 14-carbon saturated fatty acid) and 12-fluorododecanoic acid (a 12-carbon fluorinated fatty acid) are cleaved more efficiently by SIRT2. aacrjournals.orgresearchgate.netspringermedizin.de

| Substrate (Acyl Group) | Catalytic Efficiency (kcat/Km) | Reference |

|---|---|---|

| Myristoyl | 4.0 x 10-3 s-1µM-1 | aacrjournals.orgresearchgate.net |

| 12-Fluorododecanoic acid | 1.0 x 10-4 s-1µM-1 | aacrjournals.orgresearchgate.net |

| This compound | 8.9 x 10-5 s-1µM-1 | aacrjournals.orgresearchgate.net |

This table presents the Michaelis-Menten kinetics for the cleavage of different acyl groups from a peptide backbone by the SIRT2 enzyme.

Potential Antimicrobial Properties and Mechanisms

The development of new antimicrobial agents is a critical area of research, and various classes of molecules, including modified fatty acids, are being explored for their potential efficacy. ontosight.aiplos.org Fluorinated organic compounds have been investigated for a range of biomedical applications, including as potential antimicrobial agents. ontosight.ai

While there is interest in fluorinated fatty acids for this purpose, specific studies detailing the antimicrobial activity and minimum inhibitory concentrations (MICs) of this compound against various bacterial or fungal strains are not extensively documented in the available scientific literature. ontosight.ai However, the mechanisms by which other fatty acids and their derivatives exert antimicrobial effects can provide a hypothetical framework for how this compound might act if it possesses such properties.

Potential antimicrobial mechanisms for fatty acids often involve the disruption of the bacterial cell membrane. plos.orgmdpi.com Key hypothetical mechanisms include:

Membrane Permeabilization: The amphipathic nature of fatty acids allows them to insert into the lipid bilayer of bacterial cell membranes. This can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death. mdpi.com

Inhibition of Cellular Processes: Beyond direct membrane damage, fatty acids can interfere with critical cellular functions, such as the electron transport chain, oxidative phosphorylation, and the synthesis of macromolecules like nucleic acids and proteins. nih.gov

The presence of a fluorine atom could potentially enhance lipophilicity, which might facilitate interaction with and disruption of the microbial cell membrane. nih.gov However, without direct experimental evidence, the antimicrobial capacity of this compound and its specific mechanisms remain speculative.

Metabolic Pathways and Biotransformation of 10 Fluorodecanoic Acid

In Vivo Metabolic Fate and Pathways in Biological Systems

The in vivo metabolism of 10-fluorodecanoic acid, an ω-fluorinated fatty acid, is primarily dictated by the metabolic pathways designed for natural long-chain fatty acids. However, the presence of a terminal fluorine atom fundamentally alters the final metabolic products, leading to significant toxicological outcomes.

Once inside the cell, this compound is activated to its coenzyme A (CoA) derivative, 10-fluoro-decanoyl-CoA, and enters the mitochondrial β-oxidation spiral. This process involves a repeating four-step cycle that shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA.

For this compound, this process proceeds through four cycles, sequentially releasing four molecules of acetyl-CoA and progressively shortening the fluorinated acyl-CoA chain. This metabolic cascade results in the formation of several intermediate fluoro-metabolites. The final cycle of β-oxidation yields fluoroacetyl-CoA, a highly toxic metabolite. publish.csiro.au Fluoroacetyl-CoA can then condense with oxaloacetate, catalyzed by citrate (B86180) synthase, to form 2-fluorocitrate. wikipedia.org This product binds tightly to the enzyme aconitase, effectively inhibiting the citric acid cycle and leading to cellular energy deprivation and citrate accumulation. wikipedia.org

| β-Oxidation Cycle | Starting Fluoroacyl-CoA | Products Released | Resulting Fluoroacyl-CoA |

|---|---|---|---|

| 1 | 10-Fluorodecanoyl-CoA (C10) | Acetyl-CoA | 8-Fluorooctanoyl-CoA (C8) |

| 2 | 8-Fluorooctanoyl-CoA (C8) | Acetyl-CoA | 6-Fluorohexanoyl-CoA (C6) |

| 3 | 6-Fluorohexanoyl-CoA (C6) | Acetyl-CoA | 4-Fluorobutyryl-CoA (C4) |

| 4 | 4-Fluorobutyryl-CoA (C4) | Acetyl-CoA | Fluoroacetyl-CoA (C2) |

This table illustrates the stepwise degradation of this compound via β-oxidation, culminating in the formation of the toxic metabolite Fluoroacetyl-CoA.

The metabolism of this compound exhibits tissue-specificity, largely dependent on the organ's reliance on fatty acids as an energy source.

Myocardium: The heart muscle has a high metabolic rate and heavily relies on fatty acid β-oxidation for its energy requirements. nih.govresearchgate.net Consequently, the myocardium readily takes up and metabolizes ω-fluorinated fatty acids. nih.govsnmjournals.org Studies using fluorine-18 (B77423) labeled fatty acids for Positron Emission Tomography (PET) have demonstrated rapid uptake and metabolism in the heart. nih.govnih.govproquest.com This metabolic activity, however, also makes the myocardium particularly susceptible to the toxic effects of fluorocitrate formed from this compound.

Liver: The liver is a central hub for fatty acid metabolism, including oxidation, synthesis, and distribution. nih.gov It actively metabolizes this compound, leading to the production of fluoroacetyl-CoA and subsequently fluorocitrate. nih.gov While the liver has a greater capacity for detoxification compared to the heart, significant accumulation of these toxic metabolites can lead to hepatotoxicity. In rats, the liver is a primary site of accumulation for perfluorinated acids, a related class of organofluorine compounds. wikipedia.org

Environmental Biodegradation Pathways and Products

The environmental fate of organofluorine compounds like this compound is a subject of significant concern due to the stability of the carbon-fluorine bond. wikipedia.orgnih.gov

The biodegradation of fluorinated compounds in the environment is challenging for microorganisms. The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds resistant to degradation. nih.gov While many organochlorine compounds are readily biodegraded, organofluorines are more recalcitrant. nih.gov

It is important to distinguish monofluoro compounds like this compound from the precursors of perfluorinated carboxylic acids (PFCAs). PFCAs, such as perfluorooctanoic acid (PFOA), are characterized by having all hydrogen atoms on the carbon chain replaced by fluorine. taylorandfrancis.com These "forever chemicals" are highly persistent and bioaccumulative. nih.govrembind.com

The primary environmental sources of PFCAs are the degradation of larger polyfluorinated precursor molecules, such as fluorotelomer alcohols (FTOHs) and perfluorooctane (B1214571) sulfonamides. nih.govnih.govindustrialchemicals.gov.aucanada.ca These precursors are used in a wide range of industrial and consumer products and can be transformed in the environment through biotic and abiotic processes to form stable terminal PFCAs. nih.govcanada.ca For example, 8:2 fluorotelomer alcohol can be degraded by bacteria to form PFOA. nih.gov this compound, containing only a single fluorine atom, is not considered a precursor to this class of persistent perfluorinated compounds.

Natural Biosynthesis of Fluorinated Decanoic Acids and Fluorinase Activity

The biological formation of a carbon-fluorine bond is an exceptionally rare event in nature. The key to this process is a unique enzyme known as fluorinase.

The fluorinase enzyme, first isolated from the soil bacterium Streptomyces cattleya, is the only enzyme known to catalyze the formation of a C-F bond. wikipedia.orgwikipedia.orguniprot.org It facilitates a nucleophilic substitution reaction between fluoride (B91410) ions and the co-factor S-adenosyl-L-methionine (SAM). wikipedia.orgacsgcipr.orgnih.govnih.gov This reaction produces 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) and L-methionine. wikipedia.orgnih.gov

The 5'-FDA is then further metabolized in a series of steps to produce fluoroacetaldehyde (B75747) and subsequently fluoroacetate (B1212596). nih.govnih.gov This fluoroacetate can then be activated to fluoroacetyl-CoA. It is proposed that this fluoroacetyl-CoA can serve as a starter unit in the conventional fatty acid biosynthesis pathway. publish.csiro.au By incorporating this fluorinated two-carbon unit and then undergoing elongation with standard malonyl-CoA units, the organism can synthesize long-chain ω-fluoro fatty acids, including this compound and others. publish.csiro.au This biosynthetic pathway has been identified in certain plants, such as those from the Dichapetalum genus, which are known to produce toxic ω-fluoro fatty acids as a defense mechanism. publish.csiro.aunih.gov

| Property | Description |

|---|---|

| Enzyme Name | Fluorinase (Adenosyl-fluoride synthase) |

| EC Number | 2.5.1.63 wikipedia.org |

| Source Organism | Streptomyces cattleya wikipedia.orguniprot.org |

| Reaction Catalyzed | S-adenosyl-L-methionine + F- → 5'-fluoro-5'-deoxyadenosine + L-methionine uniprot.org |

| Mechanism | SN2-type nucleophilic substitution wikipedia.orgacsgcipr.orgnih.gov |

| Significance | The only known enzyme to catalyze the formation of a biological carbon-fluorine bond. wikipedia.org |

Structure Activity Relationship Sar Studies of 10 Fluorodecanoic Acid Derivatives

Influence of Fluorine Position on Biological Efficacy

The metabolic fate and, consequently, the biological efficacy of fluorinated fatty acids are heavily influenced by the position of the fluorine atom on the alkyl chain. Studies on various terminally fluorinated (ω-fluorinated) fatty acids have revealed a distinct pattern of metabolism often referred to as the "odd-even rule." This rule dictates the final metabolic product based on the number of carbon atoms in the fatty acid.

When a fatty acid with an even number of carbon atoms, such as 10-fluorodecanoic acid, undergoes β-oxidation, it is sequentially broken down into two-carbon acetyl-CoA units. For a terminally fluorinated even-chain fatty acid, this process ultimately yields fluoroacetyl-CoA. Fluoroacetyl-CoA can then be converted to the highly toxic fluoroacetate (B1212596). Fluoroacetate enters the citric acid cycle, where it is converted to fluorocitrate, a potent inhibitor of aconitase, leading to a disruption of cellular energy metabolism.

Conversely, ω-fluorinated fatty acids with an odd number of carbon atoms are metabolized to β-fluoropropionyl-CoA, which is further processed to non-toxic products and fluoride (B91410) ions. This metabolic difference has a significant impact on the biological activity and toxicity profile of the fluorinated fatty acid. Therefore, the placement of the fluorine atom at the terminal (ω) position of the ten-carbon chain of decanoic acid renders this compound a precursor to a toxic metabolite.

Research on radio-labeled long-chain fatty acids has provided further insight into the effect of fluorine positioning. For instance, studies comparing fatty acids with fluorine at different positions have shown variations in organ uptake and metabolic processing. While fluorine at the α-position (carbon 2) can significantly alter the molecule's interaction with enzymes and transport proteins, fluorine at the terminal position, as in this compound, allows the fatty acid to be recognized and processed by the β-oxidation pathway, leading to the aforementioned metabolic activation.

Correlation of Alkyl Chain Length with Enzyme Kinetics and Biological Responses

The length of the alkyl chain in fluorinated fatty acids is another crucial factor that governs their biological activity and interaction with enzymes. Research on a homologous series of perfluorinated carboxylic acids (PFCAs) has demonstrated a clear correlation between chain length and various biological endpoints, including toxicity and enzyme inhibition.

Enzyme Kinetics:

Perfluoro-n-decanoic acid (PFDA), a fully fluorinated analogue of decanoic acid, has been shown to be a potent inhibitor of several enzymes involved in fatty acid metabolism. In vitro studies have demonstrated that PFDA competitively inhibits acyl-CoA synthetase and acyl-CoA oxidase. The inhibitory effect is dependent on the chain length of the natural substrate, with PFDA showing a stronger inhibition of the oxidation of longer-chain acyl-CoAs.

Furthermore, PFDA acts as a noncompetitive inhibitor of the peroxisomal bifunctional enzyme, which includes enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. This inhibition effectively disrupts the β-oxidation of fatty acids in peroxisomes. The inhibition constants (Ki) from these studies highlight the significant impact of the ten-carbon perfluorinated chain on enzyme function.

| Enzyme | Inhibition Type | Substrate | Inhibition Constant (Ki) |

|---|---|---|---|

| Acyl-CoA Oxidase | Competitive | Palmitoyl-CoA (C16) | 593 ± 150 µM |

| Acyl-CoA Oxidase | Competitive | Decanoyl-CoA (C10) | 76 ± 6.0 µM |

| Carnitine Acetyltransferase | Competitive | Acetyl-CoA (C2) | 111 ± 15 µM |

| Carnitine Acetyltransferase | Non-competitive | Octanoyl-CoA (C8) | 76 ± 28 µM |

| Enoyl-CoA Hydratase & 3-Hydroxyacyl-CoA Dehydrogenase | Noncompetitive | - | ~5 µM |

Biological Responses:

The length of the perfluorinated alkyl chain directly correlates with the biological responses observed. Studies have shown that the toxicity of PFCAs increases with chain length. For example, in assays using various cell lines and bacteria, perfluorodecanoic acid exhibited greater toxicity compared to its shorter-chain counterparts.

The interaction of PFCAs with fatty acid binding proteins (FABPs), which are crucial for the intracellular transport and trafficking of fatty acids, is also chain-length dependent. The binding affinity of PFCAs to human liver FABP (hL-FABP) increases with the length of the fluorinated carbon chain, peaking around a chain length of eleven carbons. This enhanced binding can disrupt normal fatty acid metabolism and contribute to the observed hepatotoxicity of these compounds.

| Compound | Chain Length | Biological Response (Parameter) | Value |

|---|---|---|---|

| Perfluorohexanoic acid (PFHxA) | C6 | hL-FABP Binding (Kd) | >1000 µM |

| Perfluorooctanoic acid (PFOA) | C8 | hL-FABP Binding (Kd) | 34.5 ± 2.9 µM |

| Perfluorononanoic acid (PFNA) | C9 | hL-FABP Binding (Kd) | 15.4 ± 1.5 µM |

| Perfluorodecanoic acid (PFDA) | C10 | hL-FABP Binding (Kd) | 12.3 ± 1.1 µM |

| Perfluoroundecanoic acid (PFUnA) | C11 | hL-FABP Binding (Kd) | 10.6 ± 1.2 µM |

Advanced Analytical Methodologies for 10 Fluorodecanoic Acid in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating 10-Fluorodecanoic acid from other components in a sample. The choice between gas and liquid chromatography often depends on the sample matrix, required sensitivity, and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, but it requires chemical modification of the analyte to increase its volatility. youtube.comgcms.cz Carboxylic acids like this compound are polar and not volatile enough to pass through a GC column in their free form. Therefore, a derivatization step is mandatory to convert the carboxylic acid group into a less polar and more volatile ester. researchgate.netnih.gov

Common derivatization strategies involve esterification to form methyl esters or other alkyl esters. gcms.czntnu.no Reagents such as BF₃-methanol or methanolic HCl are used for this purpose. gcms.cz Another approach is silylation, using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. youtube.com For enhanced sensitivity, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry, derivatization with electrophoric reagents like pentafluorobenzyl bromide (PFBBr) is employed. gcms.cznih.gov

Once derivatized, the sample is injected into the GC-MS system. The analysis provides both retention time, for identification, and a mass spectrum, for structural confirmation and quantification. nih.gov GC-MS methods are valued for their high resolution, though they often require more extensive sample preparation compared to liquid chromatography methods. confex.com

| Reagent | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|

| BF₃-Methanol / Methanolic HCl | Methyl esters | Widely used for C8-C24 fatty acids. | gcms.cz |

| N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) esters | Increases volatility; byproducts are also highly volatile. | youtube.com |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) esters | Excellent for high-sensitivity analysis using Electron Capture Detection (ECD) or NCI-MS. | gcms.cznih.gov |

| Isobutyl chloroformate (IBCF) | Isobutyl esters | Enables a rapid and simple derivatization procedure. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and highly sensitive technique for the analysis of perfluorinated acids, including this compound, in various matrices. restek.comnih.govsigmaaldrich.com A significant advantage of LC-MS/MS is that it often allows for the direct analysis of these compounds without the need for derivatization, simplifying sample preparation. researchgate.net

The methodology typically involves solid-phase extraction (SPE) to isolate the analytes from the sample matrix and concentrate them. The extract is then injected into a liquid chromatograph, where the compounds are separated, usually on a C18 reversed-phase column. diva-portal.org The mobile phase commonly consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. sigmaaldrich.com

After separation, the analyte enters the tandem mass spectrometer. In the MS/MS process, a specific precursor ion corresponding to the deprotonated molecule of this compound is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. diva-portal.orgchromatographyonline.com This selected reaction monitoring (SRM) provides exceptional selectivity and sensitivity, allowing for quantification at very low levels, even in complex samples like biological fluids, food, and environmental water samples. restek.comdiva-portal.orgfda.gov

| Parameter | Common Condition/Type | Purpose | Reference |

|---|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | Extracts and concentrates analytes from the sample matrix. | |

| LC Column | Reversed-Phase C18 | Separates analytes based on hydrophobicity. | diva-portal.org |

| Mobile Phase | Methanol or Acetonitrile with buffered water (e.g., ammonium acetate) | Elutes analytes from the LC column. | sigmaaldrich.com |

| Ionization Mode | Negative Electrospray Ionization (ESI) | Generates deprotonated molecular ions [M-H]⁻. | diva-portal.org |

| MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. | diva-portal.orgchromatographyonline.com |

Spectroscopic and Imaging Techniques for Metabolic Tracing

Beyond simple quantification, understanding the metabolic fate of this compound within a biological system is crucial. Isotopic labeling and advanced imaging techniques allow researchers to track this molecule and study its role in metabolic pathways.

Radiotracer Development for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that visualizes biochemical processes in vivo. vu.nl This requires labeling a molecule of interest with a positron-emitting radionuclide. Fluorine-18 (B77423) (¹⁸F) is the most widely used radioisotope for PET imaging due to its near-ideal half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize radiation exposure. openmedscience.com

The development of [¹⁸F]this compound as a PET radiotracer involves replacing the stable fluorine atom with ¹⁸F. This is typically achieved through a "building block" approach, where a precursor molecule is synthesized and then reacted with cyclotron-produced [¹⁸F]fluoride in the final step. vu.nlrsc.org The synthesis must be rapid, efficient, and automated to ensure high radiochemical purity and yield. openmedscience.comnih.gov

Once synthesized, the ¹⁸F-labeled fatty acid can be injected and its distribution and uptake in various organs, such as the heart, can be monitored. Fatty acid analogues are of particular interest for imaging myocardial metabolism, as the heart heavily relies on fatty acid oxidation for energy. nih.gov The development of such tracers provides a powerful tool to study fatty acid metabolism in both healthy and diseased states.

Applications in In Vivo Metabolic Studies

In vivo metabolic studies using this compound can provide valuable insights into fatty acid metabolism. The fluorine atom serves as a stable isotopic label that can be traced, or it can act as a probe to perturb metabolic pathways, allowing researchers to study the consequences.

The primary metabolic pathway for fatty acids is mitochondrial β-oxidation. Studies with related perfluorinated fatty acids have shown that they can impair this process. nih.gov By introducing this compound into a biological system, such as cultured cells or animal models, researchers can track its uptake and subsequent metabolic transformation. isotope.com

Techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can be used to identify and quantify the downstream metabolites. mdpi.com This approach, known as stable isotope tracing, allows for the measurement of metabolic flux—the rate of turnover of molecules through a metabolic pathway. isotope.comnih.gov For instance, by tracing the labeled carbon backbone of this compound, one could determine its contribution to the tricarboxylic acid (TCA) cycle or its incorporation into complex lipids. isotope.comnih.gov Such studies are critical for understanding how fatty acid metabolism is altered in diseases like cancer or metabolic syndrome. mit.edu

Future Directions and Emerging Research Avenues for 10 Fluorodecanoic Acid

Integration with Systems Biology and Multi-Omics Approaches

Future research into the biological activities of 10-Fluorodecanoic acid will increasingly rely on systems biology and multi-omics approaches to unravel its complex interactions within biological systems. The integration of transcriptomics, proteomics, and metabolomics offers a powerful strategy to obtain a holistic understanding of its mechanism of action and toxicological profile. nih.govfrontiersin.org This approach allows for the simultaneous analysis of thousands of genes, proteins, and metabolites, providing a comprehensive snapshot of the cellular response to the compound. frontiersin.org

For instance, studies on other per- and polyfluoroalkyl substances (PFAS) have successfully used multi-omics to identify key biological pathways affected by exposure. nih.govnih.gov A similar strategy applied to this compound could elucidate its influence on critical metabolic pathways. Research on perfluorohexanoic acid (PFHxA), for example, has shown that integrated omics can identify disruptions in fatty acid biosynthesis and degradation, oxidative stress, and purine (B94841) metabolism, often linked to the peroxisome proliferator-activated receptor (PPAR) signaling pathway. nih.gov Applying these techniques to this compound could reveal how it is metabolized, whether it mimics or antagonizes natural fatty acids, and how its terminal fluorine atom influences its interaction with enzymes and cellular receptors.

A multi-omics analysis could generate a rich, multidimensional molecular profile to match with clinical and pathophysiological data, helping to identify potential biomarkers of exposure and effect. frontiersin.org This would be critical in understanding the pathogenesis of any observed toxicological effects and in comparing its biological activity to that of other fluorinated and non-fluorinated fatty acids.

Exploration of Novel Therapeutic Targets and Modalities

The unique physicochemical properties conferred by the fluorine atom make this compound a candidate for exploration in the discovery of novel therapeutic modalities. nih.gov Fluorine's high electronegativity and small size can alter a molecule's acidity, metabolic stability, and binding affinity to protein targets. These attributes are highly valuable in drug design.

One emerging therapeutic approach is targeted protein degradation (TPD), which uses molecules to harness the cell's own ubiquitin-proteasome system to eliminate specific disease-causing proteins. ascpt.org The development of novel chemical entities for TPD could potentially incorporate structures like this compound to modulate properties such as cell permeability and target engagement.

Furthermore, this compound could serve as a chemical probe to investigate fatty acid metabolism. By tracing the uptake and metabolic fate of this fluorinated analogue, researchers could gain new insights into lipid processing in healthy and diseased states. While the landscape of drug discovery is rapidly evolving to include complex modalities like cell and gene therapies, the foundational role of innovative small molecules remains. nih.govascpt.org The exploration of how fluorinated fatty acids like this compound can be used as building blocks or standalone agents represents a promising avenue for future therapeutic research.

Advancements in Sustainable Synthesis and Biocatalysis

The future production of this compound and other fine chemicals is increasingly steering towards sustainable and environmentally friendly methods. researchgate.netarkat-usa.org Biocatalysis, the use of enzymes to perform chemical transformations, stands out as a key technology in this transition, offering high selectivity under mild reaction conditions. rsc.org

Research has demonstrated the feasibility of using enzymes for the synthesis of fatty acid derivatives. For example, a truncated carboxylic acid reductase (CAR) has been shown to effectively catalyze the formation of amide bonds between various fatty acids (up to decanoic acid) and amino alcohols. nih.gov This enzymatic approach is highly selective and avoids the formation of ester side-products often seen in traditional chemical syntheses. nih.gov Adapting such enzymatic systems for the synthesis of this compound could provide a greener alternative to conventional methods. Directed evolution and protein engineering can be employed to tailor biocatalysts for improved efficiency, stability, and substrate scope, making them suitable for industrial-scale production. researchgate.net

The principles of green chemistry, such as the use of water as a solvent and the development of biodegradable catalysts, are also central to future synthesis strategies. arkat-usa.org These approaches not only reduce the environmental impact of chemical production but also often lead to more efficient and cost-effective processes.

Table 1: Comparison of Conventional vs. Biocatalytic Synthesis Approaches

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Often heavy metals or harsh reagents | Enzymes (natural, biodegradable catalysts) |

| Reaction Conditions | High temperature and pressure | Mild (ambient temperature and pressure) |

| Selectivity | May require protecting groups, can produce side products | High (chemo-, regio-, and stereoselective) |

| Solvent | Often organic solvents | Often aqueous media (water) |

| Environmental Impact | Higher energy consumption and waste generation | Lower energy consumption, reduced waste, more sustainable |

Environmental Impact and Remediation Strategies for Fluorinated Compounds

The exceptional strength of the carbon-fluorine (C-F) bond, with a dissociation energy of approximately 485 kJ/mol, is responsible for the chemical inertness and environmental persistence of many fluorinated compounds. mdpi.com While highly fluorinated substances like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) are notoriously resistant to degradation, the environmental fate of monofluorinated compounds like this compound is less understood but of significant concern. researchgate.netnih.gov These compounds can enter the environment through industrial emissions and the use of products containing them. rsc.org

Future research must focus on the environmental fate, transport, and potential for bioaccumulation of this compound. acs.org A critical area of investigation is the development of effective remediation strategies for water and soil contaminated with fluorinated organic compounds. Microbial defluorination represents a promising and sustainable approach. mdpi.com Microorganisms have evolved enzymatic pathways capable of cleaving the C-F bond through various mechanisms:

Reductive Defluorination: This process, occurring under anaerobic conditions, involves the substitution of a fluorine atom with hydrogen. mdpi.com

Hydrolytic Defluorination: Mediated by dehalogenase enzymes, this pathway involves a nucleophilic attack that replaces fluorine with a hydroxyl group. mdpi.com

Oxidative Defluorination: This aerobic process can be initiated by monooxygenase enzymes, which can lead to unstable intermediates that spontaneously eliminate fluoride (B91410). nih.gov

Beyond bioremediation, other advanced technologies are being explored. Hydrothermal alkaline treatment (HALT), for example, uses high temperatures and alkaline conditions to break down PFAS, achieving high rates of defluorination. acs.org Other methods, such as those using UV light in combination with sulfite (B76179) or iodide, have also shown high efficiency in degrading and defluorinating these persistent compounds. nih.gov A comprehensive understanding of these degradation pathways is essential for developing strategies to manage and mitigate the environmental impact of the growing class of fluorinated chemicals. acs.org

Table 2: Emerging Remediation Strategies for Fluorinated Compounds

| Remediation Strategy | Mechanism | Key Advantages | Reference |

|---|---|---|---|

| Microbial Defluorination | Enzymatic cleavage of C-F bonds (reductive, hydrolytic, oxidative) | Sustainable, low-energy, potential for complete mineralization | mdpi.com |

| Hydrothermal Alkaline Treatment (HALT) | High temperature and alkaline conditions to break C-F bonds | High defluorination efficiency for a range of PFAS | acs.org |

| UV/Sulfite Reduction | UV light generates hydrated electrons from sulfite to reduce and degrade PFAS | High defluorination rates (73-100%) under optimized pH | nih.gov |

| UV/Iodide Reduction | UV light with potassium iodide as a mediator under anaerobic conditions | Very high defluorination rate (98.9% for PFOA) | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.